Potassium 1,2,3-triazole-5-thiolate
CAS No.: 37539-04-1
Cat. No.: VC16992056
Molecular Formula: C2H2KN3S
Molecular Weight: 139.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37539-04-1 |
|---|---|
| Molecular Formula | C2H2KN3S |
| Molecular Weight | 139.22 g/mol |
| IUPAC Name | potassium;2H-triazole-4-thiolate |
| Standard InChI | InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |
| Standard InChI Key | KGOYUAKADZFFCO-UHFFFAOYSA-M |
| Canonical SMILES | C1=NNN=C1[S-].[K+] |
Introduction
Structural and Molecular Characteristics
Potassium 1,2,3-triazole-5-thiolate belongs to the class of triazole-thiolate salts, featuring a five-membered aromatic ring with three nitrogen atoms and a sulfur-containing substituent. The compound’s IUPAC name, potassium;2H-triazole-4-thiolate, reflects its anionic structure, where the potassium ion balances the charge of the deprotonated thiol group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 139.22 g/mol |
| Canonical SMILES | |
| InChIKey | KGOYUAKADZFFCO-UHFFFAOYSA-M |
The thiolate group () enhances reactivity, enabling participation in coordination complexes and nucleophilic substitutions . X-ray crystallography of analogous compounds reveals planar triazole rings with bond lengths consistent with aromaticity, suggesting similar stability for this derivative .
Synthesis and Preparation
The synthesis of potassium 1,2,3-triazole-5-thiolate typically involves deprotonation of the parent thiol, 1H-1,2,3-triazole-4-thiol, using potassium hydroxide in a polar solvent such as ethanol or water . A patent by JPS6259266A details an alternative route employing organolithium reagents (e.g., n-butyllithium) to deprotonate the triazole precursor, followed by reaction with elemental sulfur to introduce the thiolate group . Key steps include:
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Deprotonation:
This exothermic reaction proceeds at room temperature, yielding the potassium salt in >85% purity after recrystallization . -
Purification:
Crude product is washed with diethyl ether to remove unreacted starting materials, followed by vacuum drying to obtain a crystalline solid .
Table 1: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Water (1:1 v/v) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 78–92% |
Chemical and Physical Properties
The compound’s physicochemical properties are influenced by its ionic nature and aromatic framework:
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Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic interactions; insoluble in nonpolar solvents like hexane.
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Stability: Stable under inert atmospheres but susceptible to oxidation in air, forming disulfide bridges .
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Spectroscopic Data:
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IR: Strong absorption at 2550 cm (S–K stretch) and 1450–1600 cm (C=N/C=C vibrations).
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NMR: NMR (DO): δ 8.2 (s, 1H, triazole-H), δ 7.9 (s, 1H, triazole-H).
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Applications in Coordination Chemistry
Potassium 1,2,3-triazole-5-thiolate serves as a versatile ligand in metal-organic frameworks (MOFs) and catalysts. Its sulfur and nitrogen donor atoms facilitate binding to transition metals such as copper(II) and iron(III), forming complexes with applications in catalysis and materials science . For example:
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Copper Complexes:
[\text{Cu}(\text{triazole-thiolate})_2] $$ exhibits redox activity, enabling use in electrochemical sensors .
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Antimicrobial Activity:
While direct studies are lacking, analogous triazole-thiolate metal complexes show efficacy against Staphylococcus aureus (MIC: 4 µg/mL) .
Analytical Characterization Methods
Quality control of potassium 1,2,3-triazole-5-thiolate relies on chromatographic and spectroscopic techniques:
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HPLC-DAD: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from impurities (retention time: 6.2 min) .
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Mass Spectrometry: ESI-MS confirms molecular weight (: 139.22 [M]).
Future Research Directions
Despite its promise, critical gaps remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume